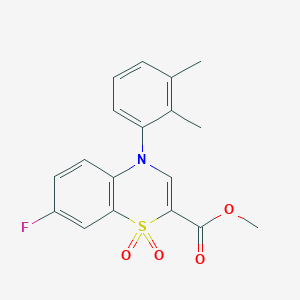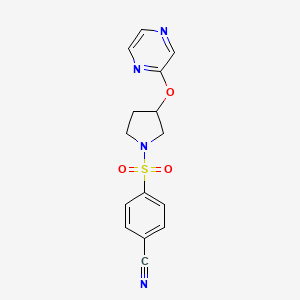
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy metabolism in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structure-Activity Relationships : A study focused on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including similar compounds, to explore their potential as neuropeptide Y5 receptor antagonists. The research involved optimizing the compound for in vitro potency by altering its stereochemistry and other molecular segments, showing its applications in receptor binding and antagonist activity (Fotsch et al., 2001).
Substituent Effect on Polymerization : Another study examined N-aryl-N′-pyridyl ureas, synthesized from reactions with isocyanates including 4-methoxyphenyl isocyanate, to investigate their role as thermal latent initiators in the polymerization of epoxides. This research highlights the compound's utility in modifying polymerization processes and improving thermal latency, linking its structural attributes to functional applications in materials science (Makiuchi et al., 2015).
Antimicrobial Evaluation of Novel Imidazole Ureas : Research into novel imidazole ureas containing the compound has demonstrated potential antimicrobial properties. These compounds were synthesized and evaluated against various microorganisms, indicating the relevance of such chemical structures in developing new antimicrobial agents (Rani et al., 2014).
Environmental and Materials Science
Photodegradation and Hydrolysis Studies : Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water reveal insights into environmental behaviors of related compounds. This research provides essential data on the stability and breakdown of urea-based pesticides, informing environmental risk assessments and the development of safer agrochemicals (Gatidou & Iatrou, 2011).
Low Molecular Weight Salt Hydrogelators : A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, showcasing the compound's utility in creating materials with tunable physical properties. This research illustrates the potential of such compounds in designing new materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(24,14-16-8-10-17(25-2)11-9-16)15-22-19(23)21-12-13-26-18-6-4-3-5-7-18/h3-11,24H,12-15H2,1-2H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOVAGTJIGAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)


![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)
![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide](/img/structure/B2404678.png)
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2404684.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)